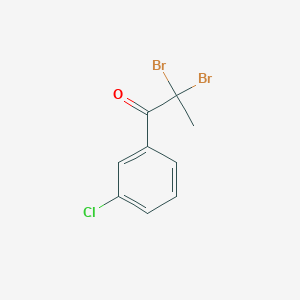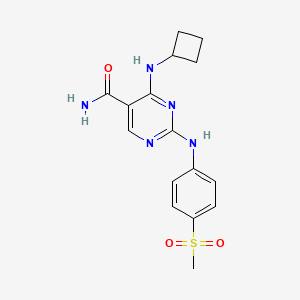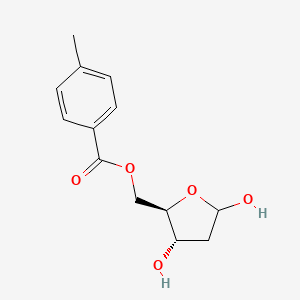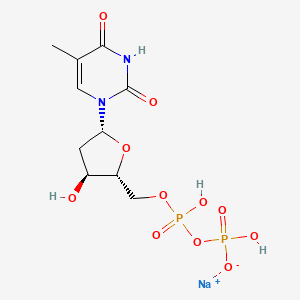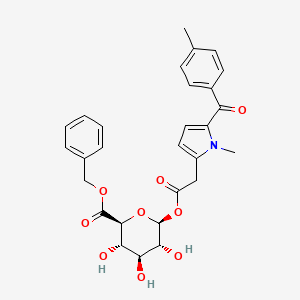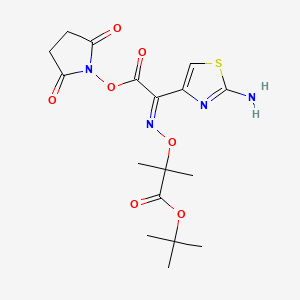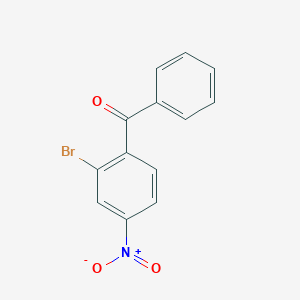
(2-Bromo-4-nitrophenyl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-nitrophenyl)-phenylmethanone is an organic compound with the molecular formula C13H8BrNO3 It is a derivative of phenylmethanone, where the phenyl ring is substituted with a bromo and a nitro group at the 2 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)-phenylmethanone typically involves the bromination and nitration of phenylmethanone derivatives. One common method is the bromination of 4-nitrophenylmethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-nitrophenyl)-phenylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenylmethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenylmethanone derivatives.
Reduction: Formation of (2-Amino-4-nitrophenyl)-phenylmethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
(2-Bromo-4-nitrophenyl)-phenylmethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials, including polymers and dyes.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Used in studies to understand the interactions of brominated and nitrated aromatic compounds with biological systems.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-nitrophenyl)-phenylmethanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the nitro and bromo groups may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-4-nitrophenol): Similar structure but with a hydroxyl group instead of a phenylmethanone moiety.
(2-Bromo-4-nitroaniline): Contains an amino group instead of a phenylmethanone moiety.
(2-Bromo-4-nitrobenzoic acid): Contains a carboxylic acid group instead of a phenylmethanone moiety.
Uniqueness
(2-Bromo-4-nitrophenyl)-phenylmethanone is unique due to the presence of both bromo and nitro groups on the phenyl ring, combined with the phenylmethanone moiety
Propriétés
Formule moléculaire |
C13H8BrNO3 |
|---|---|
Poids moléculaire |
306.11 g/mol |
Nom IUPAC |
(2-bromo-4-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrNO3/c14-12-8-10(15(17)18)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
VQYXWSQFNNNOKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
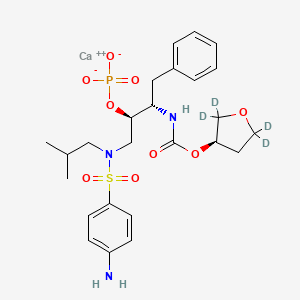
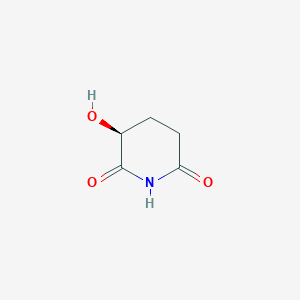


![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
